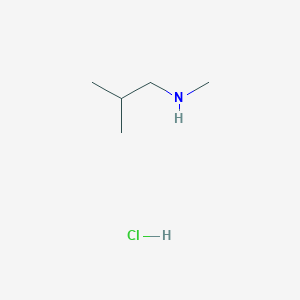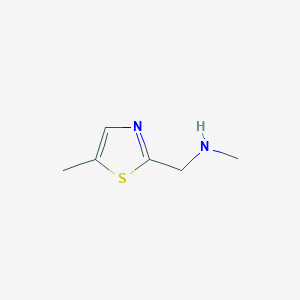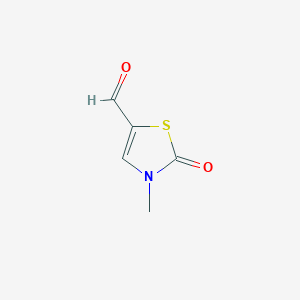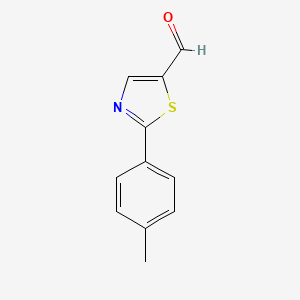
Methyl(2-methylpropyl)amine hydrochloride
Descripción general
Descripción
“Methyl(2-methylpropyl)amine hydrochloride” is a chemical compound with the CAS Number: 89282-62-2 . It has a molecular weight of 123.63 and is typically in powder form . The IUPAC name for this compound is N,2-dimethyl-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H13N.ClH/c1-5(2)4-6-3;/h5-6H,4H2,1-3H3;1H . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms.Physical And Chemical Properties Analysis
“this compound” has a melting point range of 177-181 degrees Celsius . It is typically stored at room temperature .Aplicaciones Científicas De Investigación
Antitumor Properties
Methyl(2-methylpropyl)amine hydrochloride, known for its antitumor properties, has shown efficacy against bacteria, particularly Bacillus subtilis. Studies have revealed that it induces irreversible damage to bacterial DNA, while its impact on RNA is temporary and contingent upon maintaining effective concentrations of the compound (Shimi & Shoukry, 1975).
Chemotherapy in Cancer Treatment
This compound has been used in intra-arterial nitrogen mustard therapy for treating cervical and vaginal cancer, demonstrating partial regression of malignant tumors unresponsive to intravenously administered drugs (Cromer et al., 1952).
Analytical Chemistry Applications
In analytical chemistry, methods have been developed for directly determining alkyl amine hydrochlorides in aqueous solutions. This involves converting the hydrochloride salts to free amines in the injection port of a gas chromatograph for chromatographic separation and detection (Umbreit et al., 1969).
Synthesis of Amines
A comprehensive summary of the preparation of amines, including this compound, involves homogeneous transition metal catalyzed hydrosilylation methodologies. This includes the reduction of imine, amide, nitro, and nitrile derivatives, as well as tandem reactions like reductive amination (Li, Sortais, & Darcel, 2016).
Raman Spectra Analysis
Studies on the Raman spectra of methylated amines, including ammonium chlorides, have contributed significantly to understanding the structural properties of these compounds. These studies assist in correlating characteristic frequencies with observed spectra in various compounds (Edsall, 1937).
Cancer Research
Research has indicated that nitrogen mustards, including methyl-bis (betachloroethyl) amine hydrochloride, have been used in leukemia treatment and have shown to induce mutations in various organisms, providing insights into their potential cancer-inducing properties (Griffin, Brandt, & Tatum, 1950).
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl(2-methylpropyl)amine hydrochloride is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . The primary targets of this compound are likely to be biological macromolecules like proteins or nucleic acids, where it can form bonds with various functional groups.
Mode of Action
The mode of action of this compound involves its interaction with its targets. As an amine, it can participate in a variety of reactions. For instance, amines can react with carbonyl compounds to form imines . This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of water .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules that could interact with the compound. For instance, the compound’s reactivity and stability could be affected by the pH of its environment, as amines can accept or donate protons depending on the pH .
Propiedades
IUPAC Name |
N,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-5(2)4-6-3;/h5-6H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWUIEWFOGJKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89282-62-2 | |
| Record name | methyl(2-methylpropyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)



![N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1420754.png)


![2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1420761.png)




